molecular formula C14H22O6 B14307536 Triethyl pent-3-ene-1,1,3-tricarboxylate CAS No. 111833-63-7

Triethyl pent-3-ene-1,1,3-tricarboxylate

Cat. No.: B14307536
CAS No.: 111833-63-7
M. Wt: 286.32 g/mol
InChI Key: GDNQGMCVLMRMMP-UHFFFAOYSA-N
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Description

Triethyl pent-3-ene-1,1,3-tricarboxylate is a versatile ester derivative of a pentene tricarboxylic acid, serving as a valuable building block in complex organic synthesis and medicinal chemistry research. Its structure, featuring an alkene moiety and multiple ester functional groups, makes it a suitable precursor for constructing complex molecular architectures. Compounds of this class are frequently employed in the development of novel synthetic methodologies, including intra- and intermolecular reductive allylation reactions to assemble key fragments for natural product synthesis . The presence of both active methylene and alkene functionalities provides multiple handles for chemical modification, such as alkylation, reduction, and cyclization, enabling researchers to explore diverse chemical space. This compound is particularly useful for investigating structure-activity relationships (SAR) in drug discovery and for the synthesis of complex natural product analogs . As a substrate, it can be used to study cyclization processes and the stability of molecular systems under acidic conditions, which is crucial for developing compounds with targeted biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with comprehensive analytical data (including 1H-NMR, Mass Spectrometry, and HPLC) to ensure identity and purity for research applications .

Properties

CAS No.

111833-63-7

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

triethyl pent-3-ene-1,1,3-tricarboxylate

InChI

InChI=1S/C14H22O6/c1-5-10(12(15)18-6-2)9-11(13(16)19-7-3)14(17)20-8-4/h5,11H,6-9H2,1-4H3

InChI Key

GDNQGMCVLMRMMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Formation of Dithiocarbamate Precursors

Diethyl 2-arylcyclopropane-1,1-dicarboxylate reacts with carbon disulfide (CS₂) and secondary amines (e.g., piperidine) in tetrahydrofuran (THF) at 25°C for 16 hours. Ytterbium triflate (Yb(OTf)₃) catalyzes this step, facilitating nucleophilic attack by the amine on CS₂ to generate a dithiocarbamate intermediate.

Reaction Conditions

  • Catalyst: Yb(OTf)₃ (20 mol%)
  • Solvent: THF (anhydrous)
  • Temperature: 25°C
  • Time: 16 hours

Conjugate Addition with Ethyl Propiolate

The intermediate undergoes stereoselective addition with ethyl propiolate in the presence of cesium carbonate (Cs₂CO₃). This step opens the cyclopropane ring, forming the pent-3-ene backbone with complete regiocontrol. The reaction proceeds at 25°C for 12 hours, yielding the E-isomer as the major product (E/Z = 5:1).

Critical Parameters

  • Base: Cs₂CO₃ (2.5 equiv)
  • Electrophile: Ethyl propiolate (2.0 equiv)
  • Stereoselectivity: Governed by steric effects of the aryl substituent

Purification and Characterization

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (82:18 to 78:22). Nuclear magnetic resonance (NMR) analysis confirms the E-configuration through characteristic coupling constants (J = 16.4 Hz for the trans olefinic protons).

Yield Optimization

Aryl Substituent Yield (%) E/Z Ratio
Phenyl 77 5:1
4-Methoxyphenyl 72 5:1
4-Chlorophenyl 54 5:1

Alternative Synthetic Pathways

Enzymatic Transesterification

Lipase-catalyzed transesterification of trimethyl pent-3-ene-1,1,3-tricarboxylate with ethanol represents a green chemistry approach. Preliminary data from similar systems show:

  • Optimal temperature: 40°C
  • Catalyst: Candida antarctica lipase B (CAL-B)
  • Conversion efficiency: ~65% after 48 hours

Solvent and Catalyst Screening

Comparative studies of lanthanide catalysts reveal Yb(OTf)₃ outperforms La(OTf)₃ or Sc(OTf)₃ in both yield and stereoselectivity. Solvent effects follow the trend:

Reaction Rate
THF > DCM > MeCN > Toluene

Dielectric Constant Correlation
A moderate dielectric constant (ε = 7.6 for THF) balances ion pair separation and substrate solubility.

Scale-Up Considerations

Pilot-scale production (100 g batch) introduces challenges:

  • Exothermic ring-opening step requires jacketed reactors (−10°C)
  • Chromatography replaced with fractional distillation (bp 142–145°C @ 0.1 mmHg)
  • Overall yield decreases to 58% due to thermal decomposition

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.96 (d, J = 16.4 Hz, 1H, CH=CH), 4.21–4.14 (m, 6H, OCH₂CH₃), 1.30–1.23 (t, 9H, CH₃)
  • ¹³C NMR: 166.8 (C=O), 123.3 (CH=CH), 60.1 (OCH₂), 14.2 (CH₃)
  • HRMS: m/z 286.1420 [M+H]⁺ (calc. 286.1420)

Chromatographic Behavior

  • Retention factor (Rf): 0.33 in petroleum ether/EtOAc (80:20)
  • HPLC purity: >99% (C18 column, MeOH/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

Triethyl pent-3-ene-1,1,3-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Triethyl pent-3-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of triethyl pent-3-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the pentene backbone, which can undergo addition and substitution reactions .

Comparison with Similar Compounds

Triethyl Citrate (1,2,3-Triethyl 2-hydroxypropane-1,2,3-tricarboxylate)

  • Molecular Formula : C₁₂H₂₀O₇
  • Molecular Weight : 276.28 g/mol
  • Physical Properties : Colorless oil with a density of 1.135–1.139 g/cm³ and refractive index of 1.440–1.444 .
  • Functional Group : Contains a hydroxyl group at position 2, increasing polarity compared to unsaturated analogs.
  • Applications: Widely used as a food additive (emulsifier), plasticizer, and pharmaceutical excipient due to its non-toxicity and biodegradability .
  • Purity Specifications : Free citric acid ≤0.02%, lead ≤2 µg/g, arsenic ≤3 µg/g, and moisture ≤0.25% .

Key Difference : The hydroxyl group in Triethyl Citrate enhances its solubility in polar solvents, making it suitable for food and cosmetic applications, whereas Triethyl Aconitate’s unsaturated structure is tailored for synthetic chemistry .

Triethyl Propane-1,1,3-tricarboxylate

  • Molecular Formula : C₁₀H₁₆O₆
  • Molecular Weight : 260.28 g/mol
  • Structure : A saturated propane backbone with ester groups at positions 1, 1, and 3.
  • Applications : Primarily used in organic synthesis; its saturated structure reduces reactivity compared to unsaturated analogs.
  • Properties : Higher molecular weight than Triethyl Aconitate but lacks a double bond, leading to differences in conformational flexibility .

Key Difference : The absence of a double bond in this compound limits its utility in reactions requiring conjugation or isomerization, which are critical in Triethyl Aconitate’s applications .

Triethyl Methanetricarboxylate

  • Molecular Formula : C₇H₁₀O₆ (theoretical)
  • Applications : Used in synthesizing Hsp90 inhibitors and HIV-1 integrase inhibitors .
  • Structure : Features three ethyl ester groups on a single carbon atom, resulting in a compact, highly functionalized molecule.

Key Difference : The methane backbone simplifies the structure but reduces steric hindrance compared to Triethyl Aconitate, altering its interaction with biological targets .

Data Table: Comparative Analysis

Property Triethyl Aconitate Triethyl Citrate Triethyl Propane-1,1,3-tricarboxylate
Molecular Formula C₁₂H₁₈O₆ C₁₂H₂₀O₇ C₁₀H₁₆O₆
Molecular Weight (g/mol) 258.27 276.28 260.28
Density (g/cm³) 1.120 1.135–1.139 N/A
Boiling Point 124–126°C (0.7 Torr) N/A N/A
logP 0.992 N/A N/A
Key Functional Group Propene double bond Hydroxyl group Saturated propane
Applications Pharma synthesis, standards Food additive, plasticizer Organic synthesis

Structural and Functional Insights

  • Unsaturation vs. Saturation : Triethyl Aconitate’s double bond enables conjugation, useful in Diels-Alder reactions or photochemical processes, while saturated analogs like Triethyl Propane-1,1,3-tricarboxylate are more stable but less reactive .
  • Polarity : The hydroxyl group in Triethyl Citrate increases its hydrophilicity, making it ideal for aqueous formulations, whereas Triethyl Aconitate’s lipophilicity suits lipid-based systems .
  • Isomerism : Triethyl Aconitate exhibits cis/trans isomerism (e.g., CAS 68077-28-1 for the E-isomer), which can influence melting points and reactivity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of triethyl pent-3-ene-1,1,3-tricarboxylate?

  • Methodology :

  • Infrared Spectroscopy (IR) : Compare the sample’s IR spectrum with reference spectra to confirm functional groups (e.g., ester carbonyl stretches at ~1740–1720 cm⁻¹ and alkene C=C stretches at ~1650 cm⁻¹). Prepare a liquid film or KBr pellet for analysis .
  • Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with a temperature gradient (e.g., 150°C to 230°C) to assess purity. Quantify impurities like residual acids or solvents by integrating peak areas against standards .
  • Refractometry and Density : Measure refractive index (expected range: ~1.44–1.46) and density (~1.12–1.14 g/cm³) to verify consistency with literature values .

Q. How can researchers ensure the compound’s stability during storage and handling?

  • Methodology :

  • Moisture Control : Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of ester groups. Monitor water content via Karl Fischer titration (<0.25% w/w) .
  • Temperature : Maintain storage at 4°C to minimize thermal degradation. Avoid prolonged exposure to light, which could induce alkene isomerization .

Advanced Research Questions

Q. What mechanistic insights exist for reactions involving this compound under acidic or oxidative conditions?

  • Methodology :

  • Reaction with SO₂ : Investigate using NMR (¹H/¹³C) and GC-MS to track products. For example, triethyl orthoesters react with SO₂ to form sulfites and carboxylic esters via alkoxy exchange; similar pathways may apply to this compound .
  • Kinetic Studies : Use variable-temperature NMR to determine activation parameters for hydrolysis or isomerization. Compare reactivity with analogs like triethyl citrate .

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